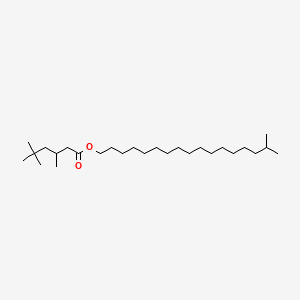

Isostearyl isononanoate

Description

Properties

CAS No. |

163564-45-2 |

|---|---|

Molecular Formula |

C27H54O2 |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

16-methylheptadecyl 3,5,5-trimethylhexanoate |

InChI |

InChI=1S/C27H54O2/c1-24(2)20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-29-26(28)22-25(3)23-27(4,5)6/h24-25H,7-23H2,1-6H3 |

InChI Key |

ONJJOWWTHJFYOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Kinetics for Isostearyl Isononanoate

Esterification Reactions for Branched-Chain Alkyl Isononanoates

The primary route for synthesizing isostearyl isononanoate is through the esterification of isostearic acid with isononyl alcohol. This reaction can be influenced by various factors, including the choice of catalyst and reaction conditions.

Solid acid catalysts are gaining prominence due to their ease of separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling, aligning with green chemistry principles. The table below provides a comparative overview of various acid catalysts used in the synthesis of branched-chain esters, which can be considered analogous to this compound synthesis.

Table 1: Comparison of Acid Catalysts in Branched-Chain Ester Synthesis

| Catalyst | Substrates | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Isononanoic acid, Isononyl alcohol | ~90 | 1-5 | Not specified | researchgate.netCurrent time information in Austin, TX, US. |

| Sulfamic acid | Fatty acids, Ethanol | Not specified | Not specified | 91.2-97.7 | specialchem.com |

| Sodium Bisulfate | Carboxylic acid/glyceride mixtures, Alcohol | Reflux | Not specified | Not specified | nih.gov |

| Novozym® 435 | 2-methylhexanoic acid, 2-ethylhexanol | 70 | Not specified | 97 | |

| Novozym® 435 | 2-methylhexanoic acid, 2-ethylhexanol | 80 | Not specified | 99 |

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. The mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

All steps in the Fischer esterification are reversible, and the equilibrium can be shifted towards the product side by removing water as it is formed or by using an excess of one of the reactants.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. While not the primary method for producing this compound from its acid and alcohol precursors, it is a relevant mechanism in ester chemistry. The mechanism is similar to Fischer esterification in the case of acid catalysis, involving the formation of a tetrahedral intermediate. In base-catalyzed transesterification, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester.

To maximize the yield and selectivity of this compound, several reaction parameters must be carefully controlled and optimized. These include temperature, the molar ratio of reactants, catalyst concentration, and reaction time.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. For the esterification of stearic acid with 1-butanol, an increase in temperature from 35°C to 65°C was found to significantly increase the rate of ester formation.

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. Studies on the esterification of stearic acid have shown that increasing the acid-to-alcohol molar ratio from 1:5 to 1:15 enhances both the speed and yield of the reaction.

Catalyst Concentration: The concentration of the catalyst also plays a crucial role. A higher catalyst concentration can accelerate the reaction, but it may also increase the likelihood of side reactions and complicate the purification process.

The following table illustrates the effect of varying reaction parameters on the conversion of a branched-chain ester, providing a model for the optimization of this compound synthesis.

Table 2: Effect of Reaction Parameters on the Synthesis of 2-ethylhexyl 2-methylhexanoate using Novozym® 435

| Temperature (°C) | Molar Excess of Alcohol (%) | Biocatalyst Concentration (% w/w) | Conversion (%) |

|---|---|---|---|

| 70 | 10 | 2.5 | 97 |

| 80 | 20 | 2.5 | 99 |

Data adapted from a study on a similar branched-chain ester.

Alternative Synthetic Pathways

Beyond traditional chemical synthesis, alternative pathways are being explored to produce branched esters like this compound in a more sustainable and environmentally friendly manner.

Enzymatic synthesis, particularly using lipases, has emerged as a promising alternative to chemical catalysis. Lipases are enzymes that can catalyze esterification reactions under mild conditions, often with high selectivity, which reduces the formation of byproducts.

The immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym® 435, has been shown to be effective in catalyzing the synthesis of branched-chain esters. The enzymatic process offers several advantages, including operation at lower temperatures, which reduces energy consumption, and the avoidance of harsh acid catalysts, which simplifies product purification and waste disposal. The enzymatic synthesis becomes more complex when the branched substrate is the acid, due to steric hindrance near the active site of the enzyme.

The reusability of the immobilized enzyme is a key factor in the economic viability of this approach. Studies have shown that Novozym® 435 can be reused for multiple cycles with a gradual decrease in activity.

Table 3: Reusability of Novozym® 435 in Branched-Chain Ester Synthesis

| Number of Uses | Relative Activity at 70°C (%) | Relative Activity at 80°C (%) |

|---|---|---|

| 1 | 100 | 100 |

| 2 | 90 | 85 |

| 3 | 82 | 78 |

| 4 | 75 | 72 |

| 5 | 70 | 68 |

| 6 | 65 | 65 |

Data adapted from a study on a similar branched-chain ester.

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production of this compound can be made more sustainable by incorporating these principles.

Use of Renewable Feedstocks: Isostearic acid and isononyl alcohol can be derived from renewable vegetable sources, which is a key aspect of green chemistry.

Catalysis: The use of catalysts, particularly solid and recyclable catalysts, is preferred over stoichiometric reagents. Enzymatic catalysis is an excellent example of a green catalytic process.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Esterification reactions, when driven to completion, have a high atom economy.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. Solvent-free synthesis, as demonstrated in some enzymatic processes, is an ideal green chemistry approach. When solvents are necessary, greener alternatives should be considered.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Enzymatic reactions often proceed under milder conditions than their chemical counterparts.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. The use of highly selective catalysts and optimized reaction conditions can minimize the formation of byproducts and waste.

Kinetic and Thermodynamic Aspects of this compound Formation

The synthesis of this compound, an ester formed from the reaction of isostearyl alcohol and isononanoic acid, is governed by fundamental principles of chemical kinetics and thermodynamics. A thorough understanding of these aspects is crucial for optimizing reaction conditions to achieve high yields and purity. The esterification process is a reversible reaction, and its progression towards the product side is influenced by factors such as temperature, catalyst, and the removal of byproducts.

Rate Law Determination and Kinetic Modeling

The determination of the rate law for the formation of this compound is essential for quantifying the reaction speed and understanding the influence of reactant concentrations. For the esterification of a branched-chain alcohol like isostearyl alcohol with a branched-chain carboxylic acid such as isononanoic acid, the reaction mechanism can be complex due to steric hindrance.

In many acid-catalyzed esterification reactions, the rate is found to be first order with respect to the alcohol, first order with respect to the carboxylic acid, and first order with respect to the catalyst concentration. This would lead to a general rate law expression:

Rate = k[Isostearyl Alcohol][Isononanoic Acid][Catalyst]

Where k is the rate constant. However, more complex models are often necessary to accurately describe the kinetics, especially when solid catalysts or enzymes are employed.

Kinetic Models for Esterification:

Several kinetic models can be applied to the synthesis of this compound, depending on the catalytic system used.

Homogeneous Catalysis: For reactions catalyzed by soluble acids (e.g., sulfuric acid, p-toluenesulfonic acid), a simple power-law model as described above is often a good starting point. The model assumes that the reaction occurs in a single phase.

Heterogeneous Catalysis: When a solid acid catalyst (e.g., ion-exchange resin) is used, the reaction occurs at the catalyst surface. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is frequently used to describe such systems. This model considers the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. The rate equation for an LHHW model can be significantly more complex, accounting for adsorption constants of all species involved.

Enzymatic Catalysis: Lipase-catalyzed synthesis of esters often follows Michaelis-Menten kinetics. A common mechanism is the Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (isononanoic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The acyl-enzyme intermediate then reacts with the nucleophile (isostearyl alcohol) to form the ester and regenerate the free enzyme.

Hypothetical Kinetic Data:

Due to the lack of specific published kinetic data for this compound synthesis, the following table presents hypothetical data for the initial rate of reaction under different reactant concentrations, assuming a pseudo-homogeneous model for illustrative purposes.

| Experiment | [Isostearyl Alcohol] (mol/L) | [Isononanoic Acid] (mol/L) | Catalyst Conc. (wt%) | Initial Rate (mol/L·min) |

| 1 | 0.1 | 0.1 | 1 | 0.005 |

| 2 | 0.2 | 0.1 | 1 | 0.010 |

| 3 | 0.1 | 0.2 | 1 | 0.010 |

| 4 | 0.1 | 0.1 | 2 | 0.010 |

From this hypothetical data, one could infer the reaction order with respect to each component. For instance, doubling the concentration of isostearyl alcohol (Experiment 2 vs. 1) doubles the initial rate, suggesting a first-order dependence.

Activation Energy and Reaction Progress Analysis

Activation Energy:

The activation energy (Ea) is the minimum energy required for the esterification reaction to occur. It can be determined experimentally by studying the effect of temperature on the reaction rate constant, k, using the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

A higher activation energy implies that the reaction rate is more sensitive to changes in temperature. For acid-catalyzed esterification of long-chain fatty acids and alcohols, activation energies are typically in the range of 40-80 kJ/mol. The significant steric hindrance from the branched structures of both isostearyl alcohol and isononanoic acid would likely place the activation energy for this specific reaction towards the higher end of this range.

Reaction Progress Analysis:

The progress of the esterification reaction can be monitored by tracking the concentration of reactants or products over time. A common method is to measure the decrease in the concentration of isononanoic acid through titration. The conversion of the limiting reactant can then be calculated as a function of time.

Illustrative Reaction Progress Data:

The table below provides a hypothetical representation of the conversion of isononanoic acid over time at different temperatures.

| Time (min) | Conversion at 373 K (%) | Conversion at 383 K (%) | Conversion at 393 K (%) |

| 0 | 0 | 0 | 0 |

| 30 | 25 | 35 | 45 |

| 60 | 45 | 58 | 70 |

| 90 | 60 | 75 | 85 |

| 120 | 70 | 85 | 92 |

| 150 | 78 | 90 | 95 |

| 180 | 82 | 93 | 96 |

This data illustrates that as the temperature increases, the rate of reaction increases, and a higher conversion is achieved in a shorter amount of time. By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), a linear relationship is expected (Arrhenius plot), from which the activation energy can be calculated from the slope of the line (-Ea/R).

Sophisticated Analytical Characterization of Isostearyl Isononanoate Structures

Advanced Spectroscopic Techniques for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Isostearyl Isononanoate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide distinct information about the chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons in the isostearyl and isononanoyl portions of the ester. Due to the extensive branching and the mixture of isomers, many signals overlap, resulting in broad multiplets. Key expected chemical shifts are detailed in Table 1. The integration of these signals can provide quantitative information about the ratio of different proton groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a wider spectral dispersion, often allowing for the resolution of individual carbon signals that may overlap in the ¹H spectrum. The most diagnostic signal is that of the carbonyl carbon in the ester group. Other signals correspond to the various methylene (B1212753) (CH₂) and methyl (CH₃) groups in the branched alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

| Ester Carbonyl | ¹³C | 170 - 175 |

| Methylene adjacent to Ester Oxygen (-O-CH₂ -) | ¹H | 3.9 - 4.2 |

| ¹³C | 60 - 65 | |

| Methylene alpha to Carbonyl (-CH₂ -C=O) | ¹H | 2.1 - 2.4 |

| ¹³C | 30 - 35 | |

| Alkyl Chain Methylene (-CH₂-)n | ¹H | 1.2 - 1.6 |

| ¹³C | 20 - 40 | |

| Terminal Methyl (-CH₃) | ¹H | 0.8 - 0.95 |

| ¹³C | 10 - 15 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. For this compound, these techniques confirm the presence of the characteristic ester group.

Infrared (IR) Spectroscopy: The IR spectrum of an ester is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. Another key region is the "fingerprint" region, which contains C-O stretching vibrations. Esters typically exhibit a pattern of three intense peaks: the C=O stretch and two C-O stretches.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman spectra, non-polar bonds, such as the C-C backbone of the alkyl chains, produce strong signals. This makes Raman spectroscopy particularly useful for studying the hydrocarbon structure of the molecule. The technique can also be employed for the quantitative analysis of ester concentration in complex cosmetic formulations without extensive sample preparation. mdpi.comnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | IR | 1735 - 1750 | Strong |

| C-O Stretch (acyl-oxygen) | IR | 1250 - 1300 | Strong |

| C-O Stretch (alkyl-oxygen) | IR | 1000 - 1150 | Strong |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| C-H Bend | IR, Raman | 1375 - 1465 | Medium |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, with a molecular formula of C₂₇H₅₄O₂ nih.gov, the expected molecular weight is approximately 410.72 g/mol .

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺) can undergo fragmentation. The primary cleavage site for esters is the bond adjacent to the carbonyl group. libretexts.org This results in characteristic fragment ions that can confirm the identity of the alcohol and carboxylic acid components.

Expected Fragmentation Pattern:

Molecular Ion Peak: A peak at m/z ≈ 410.7 would correspond to the intact molecular ion.

Acylium Ion: Cleavage of the C-O bond of the ester linkage would result in an acylium ion [CH₃C(CH₃)₂CH₂CH(CH₃)CO]⁺ corresponding to the isononanoyl moiety.

Alcohol Fragment: The isostearyl portion may appear as an alkyl cation [C₁₈H₃₇]⁺ or as an alkene [C₁₈H₃₆] following rearrangement.

McLafferty Rearrangement: A common fragmentation pathway for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, leading to a neutral alkene and a charged enol fragment.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Ion Description | Predicted m/z |

| Molecular Ion [C₂₇H₅₄O₂]⁺ | 410.7 |

| Isostearyl Cation [C₁₈H₃₇]⁺ | 253.5 |

| Isononanoyl Acylium Ion [C₉H₁₇O]⁺ | 141.2 |

| Fragment from loss of Isostearyloxy group [M-OC₁₈H₃₇]⁺ | 141.2 |

| Fragment from loss of Isostearyl group [M-C₁₈H₃₇]⁺ | 157.2 |

Chromatographic Separation and Purity Assessment

GC-MS is a powerful hybrid technique that separates volatile and semi-volatile compounds in the gas phase and identifies them by their mass spectra. It is the premier method for analyzing the complex isomer distribution of this compound.

The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation of different branched-chain isomers is achieved based on their boiling points and interactions with the column's stationary phase. acs.orgresearchgate.net The complex nature of the starting materials results in a chromatogram with multiple, often overlapping, peaks rather than a single sharp peak. Each of these small peaks can be analyzed by the mass spectrometer to confirm that they are indeed isomers with the same molecular weight (m/z 410.7). The relative area of the peaks provides a semi-quantitative measure of the isomer distribution.

Table 4: Typical GC-MS Operating Conditions for this compound Analysis

| Parameter | Condition |

| GC Column | Nonpolar (e.g., DB-5ms) or mid-polarity capillary column |

| Injector Temperature | 280 - 320 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp ~120°C, ramped to ~350°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) is employed for the analysis of compounds with low volatility, such as this compound, and for detecting non-volatile impurities. Reversed-phase HPLC is the most common mode used for this type of analysis.

In this method, the sample is dissolved in a suitable solvent and pumped through a column packed with a non-polar stationary phase (e.g., C8 or C18). A polar mobile phase is used for elution. Since this compound lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required for detection. nih.gov HPLC is particularly effective for quantifying the bulk purity of the ester and for identifying less volatile contaminants like unreacted isostearyl alcohol or by-products from polymerization. gerli.comaocs.org

Table 5: Typical HPLC Operating Conditions for this compound Analysis

| Parameter | Condition |

| HPLC Column | Reversed-Phase C18 or C8, 150-250 mm length |

| Mobile Phase | Gradient elution with Acetonitrile and Water or Methanol and Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 30 - 50 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |

X-ray Diffraction and Scattering for Condensed Phase Analysis

X-ray diffraction (XRD) and scattering techniques are powerful non-destructive methods for probing the atomic and molecular arrangement in materials. These techniques can distinguish between ordered crystalline structures and disordered amorphous states.

In the context of long-chain esters like this compound, X-ray scattering provides insights into the packing of the alkyl chains. While straight-chain esters often exhibit well-defined crystalline structures with sharp diffraction peaks, the branched nature of this compound is expected to disrupt regular molecular packing. This branching introduces steric hindrance, preventing the molecules from arranging into a highly ordered crystalline lattice.

Consequently, the X-ray diffraction pattern of this compound is anticipated to be characterized by broad, diffuse scattering halos rather than sharp Bragg peaks. This type of pattern is indicative of an amorphous or liquid-like state at room temperature, which is consistent with its physical appearance as a clear liquid.

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are two complementary techniques. WAXS provides information on the short-range order and intermolecular distances, while SAXS can reveal larger-scale structural features, such as the size and shape of any molecular aggregates or domains. For a substance like this compound, WAXS would likely show a broad peak corresponding to the average distance between the disordered alkyl chains.

Interactive Data Table: Representative X-ray Diffraction Data for Long-Chain Esters

| Compound | Molecular Structure | Expected Diffraction Pattern | Key Features |

| Stearyl Stearate | Straight-chain ester | Sharp peaks | Highly crystalline |

| This compound | Branched-chain ester | Broad halo | Amorphous/liquid-like |

| Cetyl Palmitate | Straight-chain ester | Sharp peaks | Crystalline |

| Guerbet Alcohol Ester | Branched-chain ester | Broad halo | Amorphous/liquid-like |

Note: This table presents expected patterns based on the general behavior of long-chain esters.

Advanced Thermal Analysis for Phase Transition Behavior

Advanced thermal analysis techniques are indispensable for characterizing the phase transitions and thermal stability of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to phase transitions such as melting, crystallization, and glass transitions.

For this compound, its branched structure is expected to result in a low melting point and the potential for a glass transition at sub-ambient temperatures. Unlike their straight-chain counterparts which exhibit sharp melting peaks, branched esters often show broad and complex melting and crystallization profiles due to the presence of various isomers and the difficulty in forming a uniform crystalline structure.

A typical DSC thermogram of a branched-chain emollient ester would likely show a glass transition (a step change in the heat flow) at a low temperature, followed by a broad, low-enthalpy melting endotherm. The absence of a sharp crystallization peak upon cooling would further confirm its tendency to remain in a supercooled liquid or amorphous state.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the material.

The thermal stability of esters is influenced by their molecular weight and structure. This compound, being a relatively large molecule, is expected to have a high boiling point and good thermal stability at typical cosmetic formulation and storage temperatures. A TGA analysis would reveal the onset temperature of decomposition and the temperature at which maximum weight loss occurs. For similar Guerbet alcohol esters, decomposition temperatures are often observed to be above 200°C, indicating good thermal stability. researchgate.net

Interactive Data Table: Representative Thermal Analysis Data for Emollient Esters

| Compound | Technique | Observed Transitions | Temperature Range (°C) |

| This compound (Expected) | DSC | Glass Transition, Melting | -80 to 20 |

| This compound (Expected) | TGA | Onset of Decomposition | > 200 |

| Stearyl Stearate | DSC | Sharp Melting Peak | 55 - 65 |

| Guerbet Alcohol Ester | TGA | Decomposition | 250 - 400 |

Note: The data for this compound is predictive based on the properties of structurally similar branched-chain esters.

Chemical Reactivity and Mechanistic Pathways of Degradation for Isostearyl Isononanoate

Hydrolytic Degradation Mechanisms

The hydrolysis of esters involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases, or it can occur, albeit much more slowly, in the presence of water alone (autohydrolysis). The branched structure of isostearyl isononanoate, with steric hindrance around the carbonyl group, significantly influences its susceptibility to hydrolysis compared to linear esters. nih.govnih.gov

Acid-Catalyzed Hydrolysis Kinetics

Acid-catalyzed hydrolysis of esters is a reversible process. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orglibretexts.org

The kinetics of acid-catalyzed hydrolysis are influenced by the steric hindrance of the alcohol and acyl groups. For branched-chain esters like this compound, the bulky isostearyl and isononanoyl groups impede the approach of the nucleophile (water) to the carbonyl carbon, thus slowing down the rate of hydrolysis. nih.gov

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

| Catalyst Concentration (HCl, M) | Temperature (°C) | Apparent Rate Constant (k, s⁻¹) |

|---|---|---|

| 0.1 | 50 | 1.2 x 10⁻⁶ |

| 0.1 | 70 | 4.5 x 10⁻⁶ |

| 0.5 | 50 | 6.0 x 10⁻⁶ |

| 0.5 | 70 | 2.2 x 10⁻⁵ |

Note: This data is illustrative and based on the expected behavior of a sterically hindered ester. Actual rates would need to be determined experimentally.

Base-Catalyzed Hydrolysis Kinetics

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that proceeds via nucleophilic acyl substitution. chemistrysteps.com The hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses to form a carboxylate salt and an alcohol. chemrxiv.org

Similar to acid-catalyzed hydrolysis, the rate of base-catalyzed hydrolysis is significantly affected by steric hindrance. The bulky nature of the isostearyl and isononanoyl groups in this compound makes nucleophilic attack by the hydroxide ion more difficult, resulting in a slower reaction rate compared to linear esters. nih.gov

The following table provides hypothetical kinetic data for the base-catalyzed hydrolysis of this compound, extrapolated from studies on other sterically hindered esters.

Table 2: Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis of this compound

| Base Concentration (NaOH, M) | Temperature (°C) | Apparent Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| 0.05 | 25 | 8.5 x 10⁻⁵ |

| 0.05 | 50 | 3.2 x 10⁻⁴ |

| 0.1 | 25 | 1.7 x 10⁻⁴ |

| 0.1 | 50 | 6.4 x 10⁻⁴ |

Note: This data is illustrative and based on the expected behavior of a sterically hindered ester. Actual rates would need to be determined experimentally.

Autohydrolysis Processes in Aqueous Environments

Autohydrolysis, or neutral hydrolysis, is the reaction of an ester with water in the absence of an acid or base catalyst. This process is generally very slow for most esters at ambient temperatures. researchgate.netnih.gov For a sterically hindered and water-insoluble ester like this compound, the rate of autohydrolysis is expected to be extremely low. The low solubility of the ester in water limits the interaction between the ester and water molecules, and the steric hindrance further impedes the reaction.

Oxidative Degradation Pathways

The oxidative degradation of esters is a complex process involving free radical chain reactions. The presence of oxygen and other oxidizing agents can lead to the formation of various degradation products, affecting the stability and sensory properties of formulations containing these esters.

Peroxidation and Radical Chain Reactions

The oxidation of saturated esters like this compound typically proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps. lumenlearning.comresearchgate.net

Initiation: The reaction is initiated by the formation of free radicals, which can be triggered by heat, light, or the presence of metal catalysts. These initiators can abstract a hydrogen atom from the ester molecule, forming an alkyl radical.

Propagation: The alkyl radical (R•) reacts with molecular oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. youtube.com

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

The branching in the isostearyl and isononanoyl chains of this compound can influence the stability towards oxidation. While branched alkanes can be more stable than their linear counterparts due to more compact electronic structures, the presence of tertiary hydrogens in branched chains can be more susceptible to hydrogen abstraction, potentially increasing the rate of initiation. rsc.orgquora.com

Influence of Oxygen and Oxidizing Agents on Stability

The presence of molecular oxygen is a key factor in the oxidative degradation of this compound. The rate of oxidation is generally dependent on the partial pressure of oxygen. Other oxidizing agents, such as peroxides and metal ions, can also accelerate the degradation process by promoting the formation of free radicals. nih.govwikipedia.org

The stability of esters to oxidation can be assessed by measuring the induction period, which is the time before a rapid increase in oxidation occurs. The table below shows hypothetical induction periods for this compound under different oxidative conditions, based on general knowledge of ester oxidation.

Table 3: Hypothetical Oxidative Stability Data for this compound

| Condition | Temperature (°C) | Induction Period (hours) |

|---|---|---|

| Air | 100 | > 1000 |

| Pure Oxygen (1 atm) | 100 | 500 |

| Air with Copper Catalyst | 100 | 200 |

| Hydrogen Peroxide (1%) | 60 | 50 |

Note: This data is illustrative and intended to show relative stability under different conditions. Actual values would require experimental determination.

Characterization of Oxidative Byproducts

The oxidation of this compound, a branched-chain ester, can proceed through free-radical chain reactions, particularly at sites susceptible to hydrogen abstraction. The tertiary carbons present in both the isostearyl alcohol and isononanoic acid moieties are potential initiation sites. The process generally involves initiation, propagation, branching, and termination steps.

Research on the oxidation of similar ester-based oils provides insight into the likely degradation products. Studies utilizing stable isotope labeling and mass spectrometry on diesters, such as bis(2-ethylhexyl) adipate, have identified preferential bond cleavage sites. mdpi.com A primary pathway involves the scission of the C–O ester bond, followed by oxidative attack. This leads to the formation of alcohols and fatty acid esters corresponding to the cleaved moieties. For this compound, this would suggest the initial formation of isostearyl alcohol and isononanoic acid. mdpi.comqscience.com

Further oxidation of these initial products and the parent ester can occur. The hydrocarbon chains can be attacked, leading to a variety of smaller molecules. For instance, the oxidation of a 2-ethylhexyl moiety has been shown to generate 2-ethylhexanoic acid. mdpi.com By analogy, the branched isostearyl and isononanoyl chains would be expected to fragment into smaller-chain carboxylic acids, ketones, and aldehydes.

The table below outlines potential oxidative byproducts based on established mechanisms for similar ester molecules.

| Precursor Moiety | Proposed Oxidative Pathway | Potential Byproducts | Analytical Technique |

| This compound | Hydrolysis/Cleavage at ester bond | Isononanoic Acid, Isostearyl Alcohol | GC-MS, LC-MS |

| Isostearyl Chain | Oxidation of tertiary carbons, chain scission | Shorter-chain branched alcohols, ketones | GC-MS |

| Isononanoyl Chain | Oxidation of tertiary carbons, chain scission | Shorter-chain branched carboxylic acids, aldehydes | GC-MS, HPLC |

| This compound | Direct oxidation at alkyl chain | Hydroperoxides, keto-esters, hydroxy-esters | LC-MS |

This table is illustrative of potential byproducts based on general ester oxidation mechanisms.

Photochemical Degradation Mechanisms

The interaction of this compound with ultraviolet (UV) radiation can induce degradation through several pathways, compromising its chemical integrity, particularly in transparent packaging or in sun care formulations.

UV-Induced Photolysis Pathways

Direct absorption of UV photons by the ester functional group can lead to molecular excitation and subsequent bond cleavage. While simple aliphatic esters have weak UV absorbance, impurities or formulation components can sensitize them to photodegradation. The primary photolytic pathways for aliphatic esters are analogous to Norrish Type I and Type II reactions.

Norrish Type I: This pathway involves the homolytic cleavage of the bond between the carbonyl group and the oxygen of the alkoxy group (acyl-oxygen cleavage) or the bond between the carbonyl group and the alpha-carbon. This generates a variety of free radicals which can then participate in secondary reactions.

Norrish Type II: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, typically from the γ-carbon of the alcohol or acid moiety. This leads to the formation of an alkene and a shorter-chain carboxylic acid or ester.

Studies on the UV degradation of phthalate (B1215562) esters have shown that short-wave UV can cleave C-C bonds in the aliphatic chain, leading to smaller molecules. nih.govfrontiersin.org For this compound, the branched structure provides numerous sites for such fragmentation.

Photosensitized Reactions and Free Radical Generation

In cosmetic formulations, other ingredients can act as photosensitizers, absorbing UV radiation and transferring the energy to this compound or molecular oxygen, initiating degradation. nih.gov This can occur via two primary mechanisms:

Type I Reaction: The excited photosensitizer directly reacts with the ester molecule, often by abstracting a hydrogen atom. This generates a lipid-carbon-centered radical on the isostearyl or isononanoyl chain, which then reacts with oxygen to form a peroxyl radical, propagating a radical chain reaction. acs.orgnih.gov

Type II Reaction: The excited photosensitizer transfers its energy to ground-state triplet oxygen (³O₂) to form highly reactive singlet molecular oxygen (¹O₂). nih.govacs.org Singlet oxygen can then directly attack any sites of unsaturation (present as impurities) in the alkyl chains via an "ene" reaction to form hydroperoxides.

These reactions generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide anions (O₂⁻), and singlet oxygen, which mediate the oxidative degradation of the ester. nih.gov

Long-Term Photostability Studies in Various Matrices

The stability of emollients like this compound is crucial for the shelf-life and performance of cosmetic products. Studies on the stability of cosmetic emulsions often focus on the degradation of active ingredients, such as UV filters and preservatives, within the formulation. medcraveonline.comsemanticscholar.org Research has shown that the type of emollient can significantly influence the photostability and efficacy of UV filters. nih.govresearchgate.net Polar emollients, for instance, can optimize UVA protection by better dissolving crystalline UV filters. nih.gov

While these studies provide indirect evidence of the emollient's role, direct long-term investigations into the photochemical degradation of this compound within various cosmetic matrices (e.g., oil-in-water or water-in-oil emulsions) are not extensively documented in publicly available literature. A study monitoring various cosmetic products over 12 weeks at elevated temperatures found no concentration decrease for UV filters, while some preservatives showed degradation. medcraveonline.com This suggests that under these specific test conditions, the emollient base is relatively robust compared to other ingredients. However, the formation of low-level degradation byproducts from the emollient itself was not the focus of this analysis.

Mechanisms of Thermal Decomposition

High temperatures, such as those encountered during processing or long-term storage in hot climates, can induce the thermal decomposition of this compound. The degradation mechanism is distinct from the specific, concerted pyrolytic elimination seen in esters with beta-hydrogens, and instead proceeds primarily through radical-based pathways.

Pyrolytic Pathways and Volatile Product Analysis

At elevated temperatures, the thermal energy can cause homolytic cleavage of the weakest bonds within the this compound molecule. This includes the C-O ester bonds and the C-C bonds, particularly at the branching points of the alkyl chains where tertiary carbons create weaker bonds. This initiation step generates a cascade of radical reactions, leading to the fragmentation of the molecule into smaller, more volatile compounds.

The analysis of these volatile products is typically performed using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS). eag.comresearchgate.net This technique involves heating the sample rapidly to a specific high temperature in an inert atmosphere, followed by the separation and identification of the resulting fragments.

While specific Py-GC-MS data for this compound is not widely published, the expected volatile products can be inferred from its structure. The fragmentation would likely result in a complex mixture of compounds derived from the isostearyl and isononanoyl backbones.

The table below details the likely volatile products from the thermal decomposition of this compound.

| Decomposition Pathway | Potential Volatile Products |

| Cleavage of ester linkage and subsequent reactions | Isononanoic acid, isostearyl alcohol, various alkenes (from dehydration of alcohol), CO, CO₂ |

| Fragmentation of isostearyl chain | A series of branched alkanes and alkenes (e.g., isobutane, isobutene) |

| Fragmentation of isononanoyl chain | 3,5,5-trimethylhexanal, shorter-chain branched acids |

| Random Scission | A complex mixture of smaller esters, acids, alcohols, alkanes, and alkenes |

This table presents hypothesized products based on the principles of thermal degradation of long-chain branched esters.

Influence of Temperature on Degradation Kinetics

The degradation kinetics of this compound, like most chemical compounds, are significantly influenced by temperature. The rate of degradation reactions, such as hydrolysis or oxidation, increases with rising temperature. This relationship is primarily governed by the principles of chemical kinetics, where temperature provides the necessary activation energy for reactant molecules to overcome the energy barrier and form products.

The thermal degradation of esters generally follows predictable kinetic models, which can be elucidated using techniques like Thermogravimetric Analysis (TGA). TGA measures the mass loss of a sample as a function of temperature at a controlled heating rate. From this data, key kinetic parameters, including the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n), can be determined. These parameters are crucial for predicting the stability of the compound under various thermal conditions.

The Arrhenius equation is fundamental to describing the temperature dependence of the reaction rate constant (k):

k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor, related to the frequency of molecular collisions

Ea is the activation energy, the minimum energy required for a reaction to occur

R is the universal gas constant

T is the absolute temperature in Kelvin

A higher activation energy implies that the reaction rate is more sensitive to changes in temperature. For esters, the primary thermal degradation pathway is often hydrolysis, which involves the cleavage of the ester bond in the presence of water to form isostearyl alcohol and isononanoic acid. The rate of this hydrolysis is highly dependent on temperature.

To illustrate the typical influence of temperature on the degradation kinetics of an ester, the following tables present hypothetical data based on common findings for analogous compounds studied by TGA at different heating rates.

Table 1: Hypothetical Decomposition Temperatures for this compound at Various Heating Rates

This interactive table shows the temperatures at which 5% and 50% of the material has degraded at different heating rates. In kinetic studies, an increase in the heating rate typically shifts the decomposition temperatures to higher values due to thermal lag.

Table 2: Hypothetical Kinetic Parameters for Thermal Degradation of this compoundThis table provides hypothetical values for the activation energy (Ea) and the pre-exponential factor (A), which are key parameters derived from the Arrhenius equation to describe the kinetics of the degradation process.

It is important to note that these tables are illustrative. Precise and validated kinetic parameters for this compound can only be obtained through specific experimental studies, such as isothermal or non-isothermal thermogravimetric analysis. Such studies would provide the data needed to accurately model the degradation rate at any given temperature and predict the shelf-life and stability of products containing this compound.

Molecular Interactions and Interfacial Phenomena Involving Isostearyl Isononanoate

Interfacial Adsorption and Orientation of Isostearyl Isononanoate Molecules

The adsorption and orientation of this compound at interfaces are dictated by the amphiphilic nature of the ester molecule. The ester group provides a degree of polarity, while the long, branched hydrocarbon chains are distinctly nonpolar. This structure leads to specific arrangements at interfaces to minimize free energy.

The general shape of the adsorption isotherm for such a compound would be expected to follow a Langmuir-type isotherm, where the surface excess concentration increases with the bulk concentration until a saturation point is reached, corresponding to the formation of a complete monolayer.

Table 1: Representative Adsorption Isotherm Models for Interfacial Adsorption

| Isotherm Model | Description |

| Langmuir | Assumes monolayer adsorption at a finite number of identical and equivalent sites. |

| Freundlich | An empirical model that describes non-ideal and reversible adsorption, not restricted to monolayer formation. |

| Temkin | Considers the effects of indirect adsorbate-adsorbate interactions on adsorption. |

This table presents common models used to describe adsorption phenomena at interfaces. The specific model that best fits this compound would require experimental data.

At solid-liquid interfaces, the orientation of this compound molecules is dependent on the polarity of the solid substrate. On a polar surface, such as silica (B1680970) or certain types of treated pigments, the ester group would preferentially adsorb onto the surface, with the hydrocarbon chains extending into the nonpolar liquid phase.

Conversely, on a nonpolar or hydrophobic surface, such as a polymer film or a hydrophobically modified surface, the van der Waals forces between the hydrocarbon chains of this compound and the surface would dominate. This would lead to an orientation where the branched alkyl chains are in close proximity to the solid surface. The bulky and branched nature of the molecule would likely result in a disordered and less compact film compared to linear esters, which can pack more regularly. This disordered arrangement can create a lubricating film with a low coefficient of friction, contributing to the desirable sensory feel of products containing this ingredient.

Influence on Interfacial Tension and Wetting Dynamics

The presence of this compound at an interface significantly alters its energetic properties, which is reflected in changes to interfacial tension and wetting behavior.

The reduction of surface tension (at a liquid-air interface) and interfacial tension (at a liquid-liquid interface) is a key function of emollient esters like this compound. While specific values for this compound are not widely published, data for other cosmetic esters show a range of surface tensions, typically between 25 and 35 mN/m. The branched structure of this compound likely results in a moderate surface tension within this range.

Common methods for measuring surface and interfacial tension include the du Noüy ring method, the Wilhelmy plate method, and pendant drop shape analysis. The latter is particularly useful for characterizing the surface tension of oils and esters.

Table 2: Surface Tension of Various Cosmetic Esters (Illustrative Data)

| Emollient Ester | Chemical Structure | Viscosity (cP at 25°C) | Surface Tension (mN/m) |

| Isopropyl Myristate | Branched/Linear | ~5 | ~27 |

| C12-15 Alkyl Benzoate | Aromatic/Linear | ~18 | ~30 |

| Octyldodecyl Stearoyl Stearate | Branched/Linear | ~83 | ~33 |

This table provides illustrative data for other common cosmetic esters to contextualize the likely properties of this compound. Generally, lower viscosity and more polar esters exhibit lower surface tension.

The spreading of an emollient on a substrate is governed by its surface tension and the interfacial tension between the emollient and the substrate. A lower surface tension and a lower interfacial tension generally lead to better spreading. The spreading behavior can be quantified by measuring the contact angle of a droplet of the liquid on the solid surface; a lower contact angle indicates better wetting and spreading. cosmeticsbusiness.com

Due to its branched structure, this compound is expected to have good spreading properties. The bulky nature of the molecule can disrupt the close packing of other molecules, leading to a fluid and easily spreadable film. This is a desirable characteristic in skincare and cosmetic products, as it contributes to a light and non-greasy feel upon application.

The spreading of this compound would vary depending on the substrate. On a high-energy surface, it would be expected to spread well. On a low-energy surface, such as skin, its spreading would be influenced by the presence of sebum and other lipids.

Table 3: Contact Angle of Different Emollients on a Synthetic Skin Substitute (Vitro-Skin®)

| Emollient | Initial Contact Angle (degrees) |

| Diisopropyl Adipate | Low |

| Isodecyl Neopentanoate | Low |

| Isocetyl Stearate | Medium (e.g., ~69°) cosmeticsandtoiletries.com |

| Octyldodecyl Stearoyl Stearate | High (e.g., ~80°) cosmeticsandtoiletries.com |

This table illustrates the range of contact angles observed for different cosmetic esters on a skin-like substrate. Esters with lower molecular weights and viscosities tend to have lower contact angles and better spreading characteristics. cosmeticsandtoiletries.com

Interactions with Polymeric Systems at Interfaces

In many cosmetic formulations, this compound will be in contact with various polymers at interfaces. These polymers can include film formers, thickeners, and delivery systems. The nature of the interaction between this compound and these polymers is crucial for the stability and performance of the final product.

With silicone elastomers , the branched structure of this compound can allow it to penetrate the cross-linked silicone network to some extent, acting as a plasticizer and modifying the sensory properties of the elastomer gel. This can result in a less tacky and more lubricious feel. The compatibility of the ester with the silicone is a key factor; the nonpolar nature of both components generally leads to good compatibility.

The interactions at these interfaces are complex and can involve van der Waals forces, and in some cases, dipole-dipole interactions between the ester group and polar functionalities on the polymer. Understanding these interactions is key to designing formulations with desired textures, film properties, and stability.

Polymer-Ester Compatibility at Boundaries

The compatibility between polymers and esters like this compound at interfaces is crucial for the stability and film-forming properties of many cosmetic products, including creams, lotions, and hair conditioners. This compatibility is governed by the intermolecular forces between the polymer and the ester. In cosmetic formulations, polymers are utilized for various functions such as thickening, film formation, and stabilization. researchgate.net

The branched nature of this compound influences its interaction with polymer chains. Highly branched esters are generally more stable to hydrolysis, a factor that can be important for the long-term stability of a formulation. ulprospector.comaston-chemicals.com The compatibility of an emollient ester with a polymer in a formulation is critical to prevent phenomena like phase separation or turbidity. researchgate.net The selection of a polymer must take into account its compatibility with the other raw materials in the formulation to ensure stability. researchgate.net

While specific studies detailing the interaction parameters of this compound with common cosmetic polymers are not readily found, the general principle is that compatibility is favored when the polarities of the ester and the polymer are similar. This compound is a non-polar to medium-polarity emollient. Therefore, it would be expected to have good compatibility with non-polar or moderately polar polymers.

Table 1: Illustrative Polymer-Ester Compatibility in Cosmetic Formulations (Based on General Principles)

| Polymer Type | Expected Compatibility with Branched-Chain Esters (like this compound) | Rationale |

| Carbomers | Moderate to Good | Carbomers are high molecular weight polymers of acrylic acid. While they are hydrophilic, their cross-linked structure can create hydrophobic pockets that can interact favorably with the ester. |

| Silicone Polymers (e.g., Dimethicone) | Good to Excellent | Branched-chain esters often exhibit good solubility and compatibility with silicones, contributing to a desirable sensory feel in formulations. specialchem.com |

| Natural Gums (e.g., Xanthan Gum) | Moderate | These are typically hydrophilic polysaccharides. The compatibility would depend on the specific formulation and the presence of other emulsifying agents to bridge the polar and non-polar phases. |

| Acrylate (B77674) Copolymers | Good | Many acrylate copolymers are designed to be compatible with a wide range of cosmetic oils and esters, acting as effective film-formers and stabilizers. |

Note: This table is based on general principles of cosmetic formulation and not on specific experimental data for this compound.

Interfacial Diffusion and Phase Separation Phenomena

Interfacial diffusion refers to the movement of molecules along the interface between two phases, such as the oil-water interface in an emulsion. Phase separation is the process by which a mixture separates into two or more distinct phases. In cosmetic emulsions, the diffusion of components and the potential for phase separation are critical factors for product stability and shelf-life.

The rate of diffusion of an ester like this compound would be influenced by its molecular weight, viscosity, and the nature of the interface. researchgate.net Generally, molecules with lower molecular weights and viscosities exhibit higher diffusion rates. cosmeticsandtoiletries.com While specific diffusion coefficients for this compound are not available, studies on other organic molecules in polymer films indicate that diffusion is a key factor in the transport properties of these systems. usim.edu.my

Phase diagrams are used to understand the phase behavior of multi-component systems, such as emulsions containing oil, water, and surfactants. cosmeticsandtoiletries.comuq.edu.au These diagrams map the regions of stability for different phases as a function of composition and temperature. For emulsions containing esters, the choice of oil, surfactant, and their relative concentrations determines whether a stable emulsion, a microemulsion, or phase separation will occur. researchgate.netrsc.org The use of ternary phase diagrams can help formulators identify the optimal concentrations of ingredients to achieve a stable single-phase region. rsc.org

Table 2: Factors Influencing Interfacial Diffusion and Phase Stability of Emollient Esters in Emulsions

| Factor | Influence on Interfacial Diffusion | Influence on Phase Stability |

| Molecular Weight of Ester | Higher molecular weight generally leads to slower diffusion. cosmeticsandtoiletries.com | Can influence the viscosity of the oil phase, which in turn affects creaming or coalescence rates. |

| Viscosity of the Oil Phase | Higher viscosity impedes molecular movement, reducing diffusion rates. cosmeticsandtoiletries.com | Higher viscosity can slow down droplet coalescence and improve emulsion stability. semanticscholar.org |

| Interfacial Tension | Lower interfacial tension, facilitated by surfactants, can affect the rate at which molecules rearrange at the interface. columbia.edu | Low interfacial tension is crucial for the formation and stabilization of emulsions, preventing phase separation. columbia.edu |

| Surfactant Concentration | Affects the structure of the interface and can influence the transport of molecules across it. | Sufficient surfactant concentration is necessary to cover the surface of the oil droplets and prevent their coalescence. |

| Temperature | Increased temperature generally increases the kinetic energy of molecules, leading to faster diffusion. | Can affect the solubility of components and the stability of the interfacial film, potentially leading to phase separation. cosmeticsandtoiletries.com |

Note: This table presents general principles and is not based on specific experimental data for this compound.

Self-Assembly and Nanostructure Formation

Micellization Behavior in Solution

Micelles are aggregates of surfactant molecules dispersed in a liquid colloid. In oil-in-water emulsions, surfactants form micelles in the aqueous phase above a certain concentration known as the critical micelle concentration (CMC). wikipedia.org this compound, being an oil, does not form micelles in an aqueous solution itself. Instead, it is the oil phase that gets encapsulated within the hydrophobic cores of the surfactant micelles in a process called micellar solubilization. wikipedia.orgnih.gov

The presence of an oil like this compound can influence the micellization behavior of the surfactants in the formulation. The oil can be solubilized into the core of the micelles, causing them to swell. cosmeticsandtoiletries.com This process is fundamental to the formation of stable oil-in-water emulsions and microemulsions. The amount of oil that can be solubilized depends on the type and concentration of the surfactant, the nature of the oil, and the temperature.

Since this compound is a non-ionic, hydrophobic substance, it will be readily incorporated into the non-polar interior of micelles formed by common cosmetic surfactants. The efficiency of this solubilization process is key to creating stable and aesthetically pleasing emulsions.

Formation of Emulsions and Dispersions

This compound is widely used as an emollient in the oil phase of emulsions. specialchem.com Its physicochemical properties, such as viscosity and interfacial tension with water, play a significant role in the formation, stability, and sensory characteristics of the final product. uq.edu.auresearchgate.net Emulsions are thermodynamically unstable systems, and their stability is enhanced by the use of emulsifiers (surfactants) that reduce the interfacial tension between the oil and water phases and form a protective layer around the dispersed droplets. nih.gov

The choice of emollient ester can significantly impact the properties of an emulsion, including droplet size, rheology, and skin feel. researchgate.netmdpi.com Branched-chain esters like this compound are known for their good spreadability and non-greasy feel. aston-chemicals.com

Research on various emollient esters has shown a correlation between their physicochemical properties and the resulting emulsion characteristics. For instance, emollients with lower viscosity and surface tension tend to produce emulsions with smaller droplet sizes, which can lead to increased stability and a lighter skin feel. cosmeticsandtoiletries.comsemanticscholar.org

Table 3: Influence of Emollient Ester Properties on Emulsion Characteristics (Illustrative Data)

| Emollient Ester Type | Viscosity (cP at 25°C) | Surface Tension (mN/m) | Resulting Emulsion Droplet Size (Illustrative) |

| Light, Low Viscosity Ester (e.g., Isopropyl Myristate) | ~3-5 | ~25-28 | Smaller |

| Medium Viscosity Ester (e.g., C12-15 Alkyl Benzoate) | ~15-25 | ~28-30 | Medium |

| High Viscosity Ester (e.g., Octyldodecyl Stearoyl Stearate) | >80 | >30 | Larger |

| Branched-Chain Ester (e.g., this compound) | Low to Medium | Low to Medium | Small to Medium |

Note: The data in this table is illustrative and based on general trends observed for different types of emollient esters. Specific values for this compound may vary.

The droplet size of an emulsion is a critical parameter that affects its stability, appearance, and texture. nih.govnih.gov Smaller droplet sizes generally lead to more stable emulsions with a more creamy and uniform appearance. The rheological properties of an emulsion, such as its viscosity and flow behavior, are also influenced by the characteristics of the oil phase, including the type of emollient ester used. mdpi.com

Theoretical and Computational Chemistry for Isostearyl Isononanoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of atoms, molecules, and solids. youtube.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more efficient for large molecules. youtube.com For a molecule like isostearyl isononanoate, DFT can be used to optimize its molecular geometry and predict a range of electronic properties that govern its chemical reactivity. scirp.orgscielo.org.mx

Key electronic properties and reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen of the ester group, indicating a site for interaction with electrophiles or for hydrogen bonding.

These calculations provide a theoretical foundation for understanding the stability of the ester linkage and the potential interaction sites on the molecule. researchgate.net

| Calculated Property | Description | Predicted Value for a Representative Long-Chain Ester (eV) |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability. | -7.5 to -6.5 |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability. | 1.0 to 2.0 |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity. researchgate.net | 8.5 to 9.5 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. These methods are used to obtain highly accurate information about molecular structure, energy, and properties.

Furthermore, ab initio methods can accurately predict various spectroscopic properties. For instance, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. Similarly, nuclear magnetic shielding tensors can be calculated to predict NMR chemical shifts. These theoretical spectra can be compared with experimental data to confirm molecular structures and interpret experimental findings. For example, studies on smaller carboxylic acids like propanoic acid have shown excellent agreement between ab initio calculated rotational constants and those determined by microwave spectroscopy. nih.gov

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| C=O (Ester Carbonyl) | Stretching | ~1735-1750 |

| C-O (Ester) | Stretching | ~1150-1250 |

| C-H (Alkyl) | Stretching | ~2850-2960 |

| C-H (Alkyl) | Bending | ~1375-1465 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the conformational dynamics and thermodynamic properties of the system.

The branched structure of both the isostearyl alcohol and isononanoic acid portions of this compound is critical to its physical properties. MD simulations are an ideal tool to explore the conformational dynamics and flexibility of these long, branched chains. nih.gov Simulations of linear and branched alkanes have shown that branching significantly affects the dynamical flexibility of a molecule. researchgate.netresearchgate.net

An MD simulation of this compound would involve creating an atomistic model of the molecule and simulating its motion over nanoseconds or longer. Analysis of the resulting trajectory would reveal:

Dihedral Angle Distributions : Tracking the rotation around the C-C single bonds in the alkyl chains shows which conformations (e.g., gauche vs. trans) are preferred and how quickly the molecule transitions between them.

End-to-End Distance : This metric tracks the distance between the ends of the alkyl chains, offering another perspective on the molecular conformation and flexibility.

Simulations have demonstrated that branching can increase viscosity and alter the rheological behavior of alkanes, which is relevant to the sensory feel of emollients like this compound. byu.edubyu.edu

| MD Simulation Parameter/Result | Description | Typical Application/Finding for a Branched Ester |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., nanoseconds, microseconds). | 100 ns - 1 µs to capture significant conformational sampling. |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | OPLS-AA, CHARMM, or similar all-atom force fields. |

| Radius of Gyration (Rg) | A measure of the molecule's size and compactness. | Analysis shows how the branched structure leads to a more compact, globular shape compared to a linear isomer. |

| Dihedral Angle Analysis | Examines the rotational freedom around chemical bonds. | Reveals a higher population of gauche conformers due to steric hindrance from branching, reducing chain ordering. |

This compound is used in cosmetic formulations, where its interactions with other components (solvents, other emollients, active ingredients) are critical. MD simulations can provide an atomistic view of these intermolecular interactions. researchgate.net By simulating one or more this compound molecules in a solvent box (e.g., a model oil or water), one can quantify the interactions that govern its solubility and function. nih.gov

Key analyses in such simulations include:

Radial Distribution Functions (RDFs) : An RDF describes how the density of surrounding atoms varies as a function of distance from a reference atom. Calculating RDFs between the ester group of this compound and solvent molecules can reveal solvation shell structures and specific interactions like hydrogen bonding.

Interaction Energy Calculations : The simulation can be used to compute the non-bonded interaction energies (van der Waals and electrostatic) between the solute and solvent. researchgate.net This helps to quantify the affinity of the molecule for different types of solvents and explains its behavior as an emollient that is soluble in oils but not in water.

These simulations can elucidate how the molecule orients itself in different chemical environments and how it interacts with other molecules at a fundamental level. mdpi.com

| Interaction Type | Molecular Groups Involved | Significance in Solvated Systems |

|---|---|---|

| Van der Waals | Alkyl chains of this compound and non-polar solvent molecules (e.g., other oils). | Primary driving force for solubility in non-polar media, contributing to its emollient feel. |

| Electrostatic/Dipole-Dipole | Ester group (C=O, C-O) and polar molecules. | Governs interactions with other polar formulation ingredients and contributes to its overall compatibility. |

| Hydrogen Bonding | Carbonyl oxygen (as an acceptor) and hydrogen-bond donors (e.g., water, alcohols). | Weak in bulk, but important at interfaces or in the presence of protic substances. |

The amphiphilic nature of this compound, with a polar ester "head" and large non-polar "tails," suggests it will exhibit interesting behavior at interfaces, such as an oil-water interface. MD simulations are a powerful tool for studying the behavior of surfactants and amphiphilic molecules at such interfaces. nih.govacs.org

A simulation box containing distinct oil and water phases with this compound molecules initially placed at the interface would allow for the study of:

Molecular Orientation : Analysis of the angle between the molecule's main axis and the interface normal would show how it orients itself to minimize free energy, with the polar ester group facing the water phase and the non-polar tails extending into the oil phase.

Interfacial Tension (IFT) : The simulation can be used to calculate the IFT, a measure of the energy cost of the interface. researchgate.net The reduction of IFT is a key function of surfactants and emulsifiers.

Self-Assembly : At sufficient concentrations, amphiphilic molecules can self-assemble into aggregates like micelles or reverse micelles in bulk solution, or form ordered layers at interfaces. mdpi.comnih.gov MD simulations can capture the initial stages of this self-assembly process, revealing the interplay of hydrophobic and hydrophilic interactions that drive the formation of these structures. nih.govresearchgate.net

These simulations can predict how this compound functions as an emulsifier or texture enhancer in cosmetic emulsions.

| Interfacial Property | Description | Expected Behavior for this compound |

|---|---|---|

| Molecular Orientation at Oil-Water Interface | The preferred alignment of the molecule relative to the interface. | Ester group oriented towards the water phase; branched alkyl tails in the oil phase. |

| Interfacial Tension (IFT) Reduction | The ability of the molecule to lower the energy of the oil-water interface. | Expected to lower IFT, indicating surface activity and potential emulsifying properties. |

| Density Profile | The concentration of the molecule across the simulation box, perpendicular to the interface. | A distinct peak in the density profile at the oil-water interface, confirming accumulation. |

| Potential for Aggregation | Tendency to form structures like micelles or films. | Likely to form reverse micelles in non-polar solvents or adsorb as a monolayer at interfaces. |

Derivatives, Analogues, and Strategic Structural Modification of Isostearyl Isononanoate

Design Principles for Isostearyl Isononanoate Analogues

The isostearyl alcohol component, a C18 Guerbet alcohol, is a principal target for modification. The branching at the 2-position is a key feature that imparts low viscosity and a low freezing point to the resulting ester. Design principles for modifying this moiety focus on altering the chain length and the nature of the branching.

Varying Chain Length: Homologous series of Guerbet alcohols (e.g., 2-hexyldecanol (C16), 2-octyldodecanol (C20)) can be used to either decrease or increase the molecular weight. Shorter alcohol chains generally lead to esters with lower viscosity and a lighter sensory feel, while longer chains increase viscosity and substantivity on a substrate.

Altering Branching: Using alcohols with different branching patterns, such as those derived from the oligomerization of propene or butenes (e.g., isodecanol, isotridecanol), can significantly impact steric hindrance around the ester linkage. google.com Increased branching generally improves low-temperature performance and oxidative stability but can also affect enzymatic biodegradability. srce.hrresearchgate.netnih.gov The steric hindrance from branched structures can act as a physical barrier, blocking water's access to the ester group and thereby enhancing hydrolytic stability. aston-chemicals.com

| Modification Principle | Structural Change Example | Predicted Impact on Ester Properties |

|---|---|---|

| Decrease Alcohol Chain Length | Isopalmityl Isononanoate (from C16 alcohol) | Lower molecular weight, reduced viscosity, lighter sensory profile. |

| Increase Alcohol Chain Length | Behenyl Isononanoate (from C20 alcohol) | Higher molecular weight, increased viscosity and substantivity. |

| Increase Branching/Steric Hindrance | Isotridecyl Isononanoate | Enhanced low-temperature fluidity, potentially increased hydrolytic and oxidative stability. srce.hraston-chemicals.com |

| Reduce Branching (Linear Alcohol) | Stearyl Isononanoate | Higher melting point, increased viscosity, potential for crystallization at lower temperatures. |

Isononanoic acid is a mixture of C9 branched-chain carboxylic acid isomers. Altering this component offers another avenue for modifying the final ester's properties.

Linear vs. Branched Acid: Replacing isononanoic acid with a linear C9 acid (n-nonanoic acid) would result in an ester (isostearyl nonanoate) with a more ordered structure. This typically leads to a higher melting point and increased viscosity compared to the branched-branched this compound.

Varying Acid Chain Length: Using shorter-chain acids (e.g., isoheptanoic acid) or longer-chain acids (e.g., isoundecanoic acid) allows for systematic adjustment of polarity and molecular weight. Shorter acid chains increase the relative polarity of the ester, while longer chains decrease it.

Introduction of Unsaturation: Incorporating an unsaturated bond in the acid moiety can increase the fluidity of the ester but may decrease its oxidative stability. The presence of a double bond has also been noted to increase the rate of anaerobic biodegradation. researchgate.netnih.gov

| Modification Principle | Structural Change Example | Predicted Impact on Ester Properties |

|---|---|---|

| Use Linear Acid | Isostearyl Nonanoate | Higher melting point, less fluidity at low temperatures. |

| Decrease Acid Chain Length | Isostearyl Isoheptanoate | Lower molecular weight, potentially higher polarity. |

| Increase Acid Chain Length | Isostearyl Isoundecanoate | Higher molecular weight, lower polarity, increased lipophilicity. |

| Introduce Unsaturation | Isostearyl Oleate | Lower melting point, increased fluidity, reduced oxidative stability. |

Synthesis and Characterization of Novel Derivatives

The synthesis of derivatives of this compound relies on established esterification and functionalization reactions. Characterization typically involves techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry to confirm the structure, along with physical tests to determine properties like viscosity and melting point. researchgate.net

The synthesis of ester homologs and isomers is most commonly achieved through direct esterification, such as the Fischer esterification reaction. masterorganicchemistry.com This process involves reacting the desired alcohol (e.g., isostearyl alcohol or its homolog) with the desired carboxylic acid (e.g., isononanoic acid or an alternative) in the presence of an acid catalyst, with the removal of water to drive the reaction to completion. masterorganicchemistry.complasticsurgerykey.com More reactive acid derivatives like acyl chlorides or acid anhydrides can also be reacted with the alcohol to form the ester, often under milder conditions. youtube.com

For example, the synthesis of Isostearyl Nonanoate would involve the reaction of isostearyl alcohol with n-nonanoic acid. The synthesis of an ester homolog, such as 2-octyldodecyl isononanoate, would require the reaction of 2-octyldodecanol with isononanoic acid. These synthetic routes are versatile and allow for the creation of a wide library of ester analogues for property screening. researchgate.net

Functionalization introduces new chemical groups onto the ester backbone, profoundly altering its properties, particularly polarity and hydrophilicity.

Alkoxylation: This process involves the reaction of the isostearyl alcohol moiety with ethylene (B1197577) oxide (ethoxylation) or propylene (B89431) oxide (propoxylation) prior to esterification. This introduces polyether chains into the molecule, increasing its water dispersibility and changing its emulsification properties. The resulting alkoxylated this compound would be significantly more polar than the parent compound.